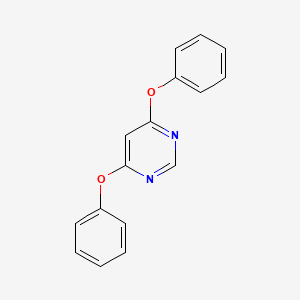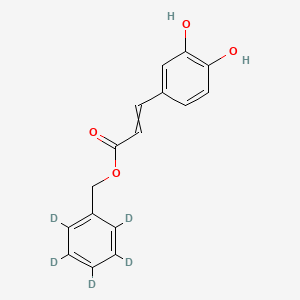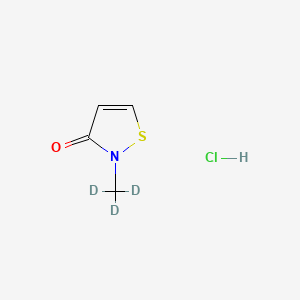
Ebastin-N-Oxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebastine N-Oxide is a derivative of Ebastine, a second-generation H1-receptor antagonist . It is used in research and has the molecular formula C32H39NO3 and a molecular weight of 485.66 .
Synthesis Analysis
Ebastine is synthesized from 1-[4-(1,1-Dimethylethyl) phenyl]-4-(4-hydroxy piperidin-1-yl) butan-1-one and diphenyl methanol . The synthesis of N-oxides involves the oxidation of tertiary nitrogen compounds .Molecular Structure Analysis
The molecular structure of Ebastine N-Oxide consists of a benzhydryloxy group, a piperidin-1-ium-1-yl group, and a tert-butylphenyl butan-1-one group . The structure is complex and contributes to its unique properties .Wissenschaftliche Forschungsanwendungen
Behandlung von Allergischer Rhinitis
Ebastin-N-Oxid wird zur Behandlung von allergischer Rhinitis eingesetzt, einer häufigen allergischen Erkrankung, die durch Symptome wie Niesen, laufende Nase und verstopfte Nase gekennzeichnet ist . Als ein H1-Rezeptor-Antagonist der zweiten Generation hilft es, diese Symptome zu lindern, indem es die Wirkung von Histamin im Körper blockiert, das ein wichtiger Vermittler von allergischen Reaktionen ist .
Management von Urtikaria
Bei der Behandlung von Urtikaria (Nesselsucht) dient this compound als wirksames therapeutisches Mittel. Es reduziert das Auftreten von juckenden Quaddeln auf der Haut, die häufig durch eine allergische Reaktion ausgelöst werden . Seine antihistaminischen Eigenschaften spielen eine entscheidende Rolle bei der Linderung der Beschwerden, die mit diesem Zustand verbunden sind .
Verbesserung der Bioverfügbarkeit in der Arzneimittelverabreichung
Jüngste Studien konzentrieren sich auf die Entwicklung von transfersomalen oralen Filmen und Nanogelen, die Ebastin enthalten, um seine Bioverfügbarkeit zu verbessern . Diese neuartigen Arzneimittelverabreichungssysteme zielen darauf ab, die therapeutische Wirksamkeit von Ebastin zu verbessern, indem sie eine konsistentere und effizientere Resorption in den systemischen Kreislauf gewährleisten .
Behandlung von Autoimmunerkrankungen
This compound wird auf sein Potenzial zur Behandlung von Autoimmunerkrankungen wie Urtikaria untersucht . Die Entwicklung von transfersomalen Nanogelen zielt darauf ab, die Krankheit effektiver zu bekämpfen, was möglicherweise zu einer besseren Kontrolle von Autoimmunreaktionen führt
Zukünftige Richtungen
Ebastine and its derivatives, including Ebastine N-Oxide, continue to be subjects of research. For instance, there is ongoing research into improving the bioavailability of Ebastine . It’s likely that future research will continue to explore the properties and potential applications of Ebastine N-Oxide.
Wirkmechanismus
Target of Action
Ebastine N-Oxide primarily targets the H1 receptors . These receptors play a crucial role in mediating allergic reactions, making them a key target for antihistamines like Ebastine N-Oxide.
Mode of Action
Ebastine N-Oxide acts as a H1-receptor antagonist . It binds to these receptors, inhibiting the effects induced by histamine . This interaction results in a rapid and prolonged inhibition of histamine-induced effects .
Biochemical Pathways
Ebastine N-Oxide affects several biochemical pathways. It undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP3A4 and CYP2J2 have been implicated in ebastine N-dealkylation and hydroxylation .
Pharmacokinetics
Ebastine N-Oxide is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, peak plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours, with some 66% of the compound excreted in urine, mainly as conjugated metabolites .
Result of Action
The action of Ebastine N-Oxide results in significant antihistamine effects, initiating after 1 hour and lasting more than 48 hours . This activity parallels the plasma levels of the main active acid metabolite, carebastine . The inhibition of the peripheral receptors remains constant after repeated administration, with the absence of tachyphylaxis .
Action Environment
The action, efficacy, and stability of Ebastine N-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs affecting liver function should be taken into account as it can affect the metabolism of Ebastine N-Oxide . Furthermore, the dosage used in severely impaired patients is half that used in patients with mild to moderate impairment .
Biochemische Analyse
Biochemical Properties
Ebastine, the parent compound of Ebastine N-Oxide, is a second-generation H1 antagonist antihistamine drug . It is extensively metabolized to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP2J2 and CYP3A4 have been implicated in ebastine N-dealkylation and hydroxylation .
Cellular Effects
Ebastine has shown antihistamine and antiallergic activity in healthy volunteers and patients with allergies . It has protected against histamine-induced bronchoconstriction in patients with asthma . In patients with irritable bowel syndrome (IBS), ebastine has been associated with low-grade mucosal inflammation .
Molecular Mechanism
Ebastine is a H1 antihistamine with low potential for causing drowsiness . It does not penetrate the blood–brain barrier to a significant amount and thus combines an effective block of the H1 receptor in peripheral tissue with a low incidence of central side effects .
Temporal Effects in Laboratory Settings
Ebastine has been shown to provide significant clinical improvement and protection against the causative allergen . The effective half-life of ebastine and carebastine did not show relevant differences between groups .
Dosage Effects in Animal Models
The efficacy and tolerability of two different dose levels of ebastine (10 and 20mg once daily) were compared in patients with acute seasonal allergic rhinitis in a randomized double-blind parallel study .
Metabolic Pathways
Ebastine undergoes extensive metabolism to form desalkylebastine and hydroxyebastine. Hydroxyebastine is subsequently metabolized to carebastine . The enzymes CYP2J2 and CYP3A4 have been implicated in ebastine N-dealkylation and hydroxylation .
Transport and Distribution
The transport characteristics of ebastine, a substrate for cytochrome P450 3A4, and its three major metabolites were studied in cultured human intestinal Caco-2 cells expressing a drug efflux pump, P-glycoprotein (P-gp), on the apical membrane .
Eigenschaften
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429071-63-5 |
Source


|
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium (6R,7R)-7-amino-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B589080.png)
![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)
![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)


